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Monoisodecyl Phthalate-d4

Cat. No.: B1160685
M. Wt: 310.42
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Description

Contextualization of Phthalate (B1215562) Esters in Environmental and Biological Sciences

Phthalic acid esters (PAEs), commonly known as phthalates, are a class of synthetic organic chemicals primarily used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC). nih.govaccustandard.com Their extensive use in a vast array of consumer and industrial products, including food packaging, household plastics, cosmetics, and medical devices, has led to their widespread distribution in the environment. iwaponline.comfrontiersin.orgindustrialchemicals.gov.au Phthalates are not chemically bound to the polymer matrix, allowing them to leach, migrate, or evaporate into the surroundings, resulting in ubiquitous human and environmental exposure. nih.goviwaponline.com

The pervasive presence of phthalates in air, water, soil, and sediment is a significant concern for environmental and biological sciences. nih.goviwaponline.com Many phthalates are categorized as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems. iwaponline.com Research has linked exposure to certain phthalates with various potential health issues, including developmental and reproductive toxicities. nih.goviwaponline.com Consequently, the detection and quantification of phthalates and their metabolites in various matrices are crucial for assessing human exposure, understanding their environmental fate, and conducting toxicological risk assessments. frontiersin.orgresearchgate.net

Principles and Advantages of Deuterated Analogues in Chemical Investigations

In analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS), internal standards are essential for achieving high accuracy and precision. clearsynth.compubcompare.ai A deuterated analogue is a special type of internal standard where one or more hydrogen atoms in a molecule are replaced by deuterium (B1214612) (D), a stable, non-radioactive isotope of hydrogen. clearsynth.comresolvemass.ca Monoisodecyl Phthalate-d4 is the deuterium-labeled version of Monoisodecyl Phthalate. medchemexpress.commedchemexpress.com

The use of deuterated standards offers several key advantages:

Co-elution with Analyte : Since the physical and chemical properties of a deuterated compound are nearly identical to its non-deuterated counterpart, it behaves similarly during sample preparation and chromatographic separation.

Distinction by Mass : Despite their similar chemical behavior, the deuterated standard and the native analyte have different molecular weights. This mass difference allows a mass spectrometer to distinguish between the two and measure them independently. clearsynth.com

Correction for Matrix Effects and Analyte Loss : Any loss of the target analyte during sample extraction, cleanup, or ionization in the mass spectrometer will be mirrored by a proportional loss of the deuterated internal standard. clearsynth.comresolvemass.ca By comparing the signal of the analyte to the known concentration of the internal standard, researchers can accurately quantify the analyte, compensating for variations in sample processing and instrumental analysis. clearsynth.comnih.gov This correction is vital for complex samples like blood, urine, or environmental extracts where other compounds can interfere with the measurement. clearsynth.comresolvemass.ca

Improved Method Reliability : Incorporating deuterated internal standards enhances the robustness and reliability of analytical methods, which is critical for method validation and ensuring consistent results across different laboratories and studies. clearsynth.comnih.gov

Table 1: Advantages of Deuterated Internal Standards in Analytical Chemistry

Advantage Description Reference
Accuracy & Precision Corrects for analyte loss during sample preparation and analysis, leading to more accurate and precise quantification. clearsynth.compubcompare.ai
Matrix Effect Compensation Mitigates the suppression or enhancement of the analyte's signal caused by other components in a complex sample matrix. clearsynth.comresolvemass.ca
Method Validation Ensures that the analytical procedure is robust, reliable, and reproducible. clearsynth.com
Calibration Acts as a stable reference point for calibrating analytical instruments, reducing measurement errors. clearsynth.com

Elucidation of the Specific Research Significance and Applications of this compound

The primary research application of this compound is as a stable isotope-labeled internal standard for the quantitative analysis of its non-deuterated counterpart, Monoisodecyl Phthalate (MIDP). lgcstandards.comalfa-chemistry.com MIDP is a metabolite of Diisodecyl Phthalate (DIDP), a high-molecular-weight phthalate used as a plasticizer in various PVC products, including toys, flooring, and automotive parts. industrialchemicals.gov.au Given the concerns about phthalate exposure, accurately measuring metabolites like MIDP in biological samples (e.g., urine) is a key component of human biomonitoring studies.

The use of this compound is crucial in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). pubcompare.ainih.gov In a typical study, a known quantity of this compound is added to a biological or environmental sample at the beginning of the analytical process. The sample is then processed to extract the target analyte (MIDP) and the internal standard. Because the deuterated standard behaves identically to the native analyte during extraction and analysis, the ratio of their signals in the final mass spectrometry measurement allows for precise calculation of the original concentration of MIDP in the sample. clearsynth.com

This approach has been successfully applied in studies of other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), where deuterated DEHP was administered to volunteers to trace its absorption, metabolism, and excretion, providing critical data for toxicokinetic modeling and risk assessment. researchgate.netcdc.gov Similarly, this compound serves as an indispensable tool for researchers investigating the human metabolism of DIDP, assessing environmental contamination levels, and enforcing regulatory limits on phthalate content in consumer products. lgcstandards.comalfa-chemistry.com

Table 2: Chemical and Physical Properties

Property This compound Monoisodecyl Phthalate (unlabeled)
Synonyms 1,2-Benzenedicarboxylic Acid Monoisodecyl Ester-d4, mono-iso-Decyl Phthalate-d4 Phthalic Acid Isodecyl Ester, Mono-8-methylnonyl phthalate
Molecular Formula C18H22D4O4 C18H26O4
Molecular Weight 310.42 g/mol 306.4 g/mol
Unlabeled CAS Number 31047-64-0 31047-64-0, 69725-01-5

Data sourced from references lgcstandards.comalfa-chemistry.comadvatechgroup.comchemspider.comnih.govchemicalbook.com

Properties

Molecular Formula

C₁₈H₂₂D₄O₄

Molecular Weight

310.42

Synonyms

1,2-Benzenedicarboxylic Acid Monoisodecyl Ester-d4;  Phthalic Acid Isodecyl Ester-d4

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Monoisodecyl Phthalate D4

Advanced Synthetic Routes for Deuterated Phthalate (B1215562) Monoesters

The primary and most efficient synthetic strategy for preparing ring-deuterated phthalate monoesters, such as Monoisodecyl Phthalate-d4, involves the acylation of the corresponding alcohol with a deuterated phthalic anhydride (B1165640). This method is favored for its high yields and the commercial availability of the deuterated starting material, phthalic anhydride-d4.

The synthesis of this compound is achieved through the reaction of phthalic anhydride-d4 with isodecanol (B128192). This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of isodecanol attacks one of the carbonyl carbons of the phthalic anhydride-d4 ring. This leads to the opening of the anhydride ring and the formation of the monoester product. The reaction is typically carried out in the presence of a catalyst, such as a protic or Lewis acid, to enhance the electrophilicity of the carbonyl carbons and facilitate the reaction. The general reaction scheme is depicted below:

Reaction Scheme:

While specific reaction conditions for the synthesis of this compound are not extensively detailed in the public domain, they can be inferred from general esterification procedures and syntheses of analogous deuterated phthalates. Key parameters that are typically optimized for such reactions include the choice of solvent, reaction temperature, and reaction time. The purification of the final product is generally achieved through chromatographic techniques to ensure high purity.

Techniques for Isotopic Incorporation and Labeling Efficiency Assessment in this compound

The incorporation of deuterium (B1214612) into the monoisodecyl phthalate molecule is achieved by using a starting material that already contains the desired isotopic labels. In the case of this compound, the deuterium atoms are located on the aromatic ring, originating from the use of phthalic anhydride-d4. This precursor is synthesized from deuterated precursors, ensuring the stable incorporation of deuterium into the final molecule.

The assessment of labeling efficiency, or isotopic purity, is a critical step to ensure the quality and reliability of the isotopically labeled standard. High-resolution mass spectrometry (HRMS) is a powerful and widely used technique for this purpose. nih.govresearchgate.net By analyzing the mass spectrum of the synthesized this compound, the relative abundance of the desired deuterated molecule (d4) can be compared to the abundances of molecules with fewer deuterium atoms (d0, d1, d2, d3) and those with natural abundance isotopes. nih.gov

The isotopic purity is calculated based on the relative intensities of the corresponding H/D isotopolog ions in the mass spectrum. nih.gov This allows for a precise determination of the percentage of molecules that are correctly labeled with four deuterium atoms.

Table 1: Representative Data for Isotopic Purity Assessment of this compound by HRMS

IsotopologueTheoretical m/zMeasured m/zRelative Abundance (%)
d0 (Unlabeled)306.1831306.1835< 0.1
d1307.1894307.1898< 0.5
d2308.1957308.1961< 1.0
d3309.2020309.2024~ 1.5
d4 (Target)310.2082310.2086> 97

Note: The data presented in this table is illustrative and representative of typical results for a high-purity deuterated standard.

Spectroscopic and Chromatographic Confirmation of Isotopic Purity and Labeling Position in this compound

A combination of spectroscopic and chromatographic techniques is employed to provide a comprehensive characterization of this compound, confirming its chemical structure, isotopic purity, and the specific location of the deuterium labels.

Spectroscopic Confirmation:

Mass Spectrometry (MS): As previously mentioned, mass spectrometry is fundamental for confirming the successful incorporation of the four deuterium atoms. The molecular ion peak in the mass spectrum of this compound will be shifted by +4 mass units compared to its unlabeled counterpart. Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing phthalates. chromatographyonline.comgcms.cz In the mass spectrum of phthalates, a characteristic fragment ion at a mass-to-charge ratio (m/z) of 149 is often observed, corresponding to the phthalic anhydride ion. chromatographyonline.comresearchgate.net For this compound, this fragment would be expected at m/z 153, providing further evidence of the deuterium labeling on the aromatic ring.

Chromatographic Confirmation:

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the chemical purity of pharmaceutical and chemical standards. For this compound, a purity of greater than 95% is often reported, as determined by HPLC. lgcstandards.com A typical HPLC method for phthalate analysis involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). govst.eduresearchgate.netgovst.edu The purity is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Table 2: Analytical Techniques for the Characterization of this compound

TechniquePurposeExpected Observations
High-Resolution Mass Spectrometry (HRMS)Isotopic Purity AssessmentMolecular ion at m/z ~310.21; Relative abundance of d4 isotopologue >95%
Gas Chromatography-Mass Spectrometry (GC-MS)Structural Confirmation & Fragmentation AnalysisMolecular ion consistent with C₁₈H₂₂D₄O₄; Characteristic fragment at m/z 153
¹H NMR SpectroscopyConfirmation of Labeling PositionAbsence of signals in the aromatic region (approx. 7.5-7.7 ppm); Presence of signals for the isodecyl chain protons
High-Performance Liquid Chromatography (HPLC)Chemical Purity DeterminationSingle major peak with purity >95%

Advanced Analytical Methodologies Employing Monoisodecyl Phthalate D4

Development and Validation of Quantitative Analytical Assays Utilizing Monoisodecyl Phthalate-d4 as a Stable Isotope Internal Standard

The development of robust analytical methods for the quantification of phthalates and their metabolites relies heavily on the use of stable isotope-labeled internal standards to correct for variations in sample preparation and instrumental analysis. This compound serves as an ideal internal standard for its corresponding non-labeled analyte, Monoisodecyl Phthalate (B1215562) (MIDP), as it shares similar chemical and physical properties but is distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.

The validation of these analytical methods is a critical step to ensure that the results are accurate and reproducible. This process typically involves assessing several key parameters, including linearity, precision, accuracy, and the limits of detection and quantification. The use of a deuterated internal standard like this compound is integral to achieving the stringent validation criteria required for regulatory and research purposes.

High-resolution mass spectrometry (HRMS) offers significant advantages for the detection and quantification of phthalates and their metabolites in complex matrices. The high mass accuracy and resolving power of HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, allow for the confident identification of target analytes and the reduction of interferences from matrix components.

When coupled with a stable isotope internal standard like this compound, HRMS provides a powerful tool for quantitative analysis. The deuterated standard is added to the sample at a known concentration at the beginning of the analytical workflow. By comparing the signal intensity of the target analyte to that of the internal standard, any loss of analyte during sample preparation or variations in instrument response can be accurately compensated for. This isotope dilution approach significantly improves the accuracy and precision of the measurement.

In a toxicokinetic study of di-isodecyl phthalate (DiDP) in rats, a validated ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometer (UHPLC–ESI-MS/MS) method was developed to quantify DiDP and its major metabolites, including mono-isodecyl-phthalate (MiDP). researchgate.net This study highlights the importance of such advanced analytical techniques in understanding the metabolic fate of phthalates. researchgate.net

Effective chromatographic separation is essential for the accurate quantification of Monoisodecyl Phthalate and its deuterated internal standard, especially in complex biological and environmental samples. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for this purpose. gcms.czs4science.at

GC-MS: For GC-MS analysis, derivatization is often required for the polar metabolites of phthalates to improve their volatility and chromatographic behavior. nih.gov The choice of the GC column is critical, with various stationary phases available to optimize the separation of different phthalate isomers. gcms.cz The optimization of GC parameters such as injector temperature, temperature ramp, and gas flow rate is crucial to achieve good peak shape and resolution for both the analyte and this compound.

LC-MS/MS: LC-MS/MS has become the preferred technique for the analysis of phthalate metabolites as it often does not require derivatization and can handle a wider range of polarities. s4science.at Reversed-phase chromatography is commonly employed, utilizing C18 columns to separate the analytes based on their hydrophobicity. technologynetworks.com The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) acetate, is optimized to achieve the best separation. govst.edu Hydrophilic interaction liquid chromatography (HILIC) can be an alternative for very polar metabolites that are not well-retained on reversed-phase columns. ub.edutaylorfrancis.com The optimization of LC conditions is a critical step in method development to ensure that Monoisodecyl Phthalate and its d4-labeled standard are well-separated from other matrix components and potential interferences. technologynetworks.com

A study on the toxicokinetics of di-isodecyl phthalate (DiDP) utilized a KINETEX core-shell C18-column for the complete separation of DiDP and its metabolites. researchgate.net

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. The use of deuterated internal standards like this compound is instrumental in achieving the required performance characteristics.

Linearity: The linearity of the method is assessed by analyzing a series of calibration standards at different concentrations. The response of the analyte relative to the internal standard should be linear over a defined concentration range. A high coefficient of determination (R²) is indicative of good linearity. researchgate.net

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of the measured value to the true value. These are typically evaluated by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day precision) and on different days (inter-day precision). The use of this compound helps to minimize variability and improve both precision and accuracy. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are determined by analyzing samples with low concentrations of the analyte and are crucial for assessing the sensitivity of the method. mdpi.com

The following table summarizes typical method performance characteristics for the analysis of phthalate metabolites using LC-MS/MS with deuterated internal standards.

Parameter Typical Performance
Linearity (R²)> 0.99
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (% Bias)± 15%
Limit of Detection (LOD)Low ng/mL range
Limit of Quantification (LOQ)Low ng/mL range

Sample Preparation Strategies for this compound Analysis Across Diverse Matrices (e.g., environmental, biological)

The choice of sample preparation technique is critical for the successful analysis of Monoisodecyl Phthalate, as it aims to extract the analyte from the matrix, remove interferences, and concentrate it to a level suitable for instrumental analysis. The addition of this compound at the beginning of the sample preparation process is essential to correct for any losses that may occur during these steps.

The selection of an appropriate extraction and enrichment protocol depends on the nature of the sample matrix.

Liquid-Liquid Extraction (LLE): This is a traditional method used for extracting phthalates from aqueous samples using an immiscible organic solvent. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and clean-up of phthalates from various matrices, including urine, water, and beverages. nih.govnih.gov It involves passing the sample through a sorbent bed that retains the analytes, which are then eluted with a small volume of a suitable solvent. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent to form a cloudy solution, enabling rapid extraction of the analyte.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is commonly used for the analysis of pesticides in food and has been adapted for the extraction of phthalates from various food matrices. nih.gov

In a study determining phthalate metabolites in human urine, on-line solid-phase extraction was utilized, which allows for automated sample clean-up and preconcentration, leading to increased sensitivity and reduced sample and solvent consumption. nih.govresearchgate.net

Matrix effects are a common challenge in mass spectrometry-based analysis, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govvscht.cz Deuterated internal standards like this compound are highly effective in mitigating these effects. myadlm.org

Since the deuterated internal standard has very similar physicochemical properties to the native analyte, it is expected to experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effects can be effectively compensated for, leading to more accurate and reliable results. myadlm.org While deuterated internal standards are a powerful tool, it is important to note that they may not always completely correct for ion suppression, especially if there are slight differences in retention time between the analyte and the internal standard in regions of changing ion suppression. myadlm.org Therefore, careful optimization of chromatographic conditions is also crucial to minimize matrix effects.

Application of this compound in Targeted and Non-Targeted Screening Approaches for Phthalate Metabolites

The accurate assessment of human exposure to phthalates relies on advanced analytical methodologies capable of detecting and quantifying their metabolites in biological matrices, most commonly urine. nih.govnih.gov Due to the rapid metabolism of parent phthalate compounds, their metabolites are considered more reliable biomarkers of exposure. nih.gov Stable isotope-labeled internal standards are crucial in these analytical methods, particularly in mass spectrometry-based techniques, to correct for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision. nih.govnih.gov this compound, a deuterium-labeled version of a primary metabolite of Diisodecyl Phthalate (DIDP), serves as an essential tool in both targeted and non-targeted screening for phthalate metabolites. nih.govlgcstandards.commedchemexpress.com

Role in Targeted Screening

In targeted screening, analytical methods are developed to quantify a predefined list of specific chemical compounds. The primary application of this compound in this context is as an internal standard in isotope dilution mass spectrometry for the quantification of its unlabeled analogue, Monoisodecyl Phthalate (MIDP). nih.govoiv.int MIDP is a primary, hydrolytic monoester metabolite of Diisodecyl Phthalate (DIDP), a high molecular-weight phthalate mixture used widely as a plasticizer. nih.govresearchgate.net

The process involves adding a known amount of this compound to a biological sample (e.g., urine) before extraction and analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govsgsaxys.com Because the deuterated standard is chemically identical to the native analyte, it behaves similarly during sample cleanup, extraction, and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer. By measuring the ratio of the native analyte to the labeled internal standard, analysts can accurately calculate the concentration of MIDP in the original sample, compensating for any analyte loss during the procedure. cdc.gov

Targeted panels often include a range of primary and secondary (oxidized) phthalate metabolites to provide a comprehensive profile of exposure to various parent compounds. While this compound is specific to its unlabeled counterpart, it is used within broader methods that quantify numerous metabolites simultaneously.

Table 1: Examples of Phthalate Metabolites Included in Targeted Biomonitoring Panels This interactive table lists key metabolites often targeted in human biomonitoring studies alongside Monoisodecyl Phthalate (MIDP).

Metabolite NameAbbreviationParent Phthalate(s)Metabolite Type
Monoisodecyl PhthalateMIDPDiisodecyl Phthalate (DIDP)Primary
Monohydroxy isodecyl phthalateMHIDPDiisodecyl Phthalate (DIDP)Secondary
Monooxo isodecyl phthalateMOIDPDiisodecyl Phthalate (DIDP)Secondary
Monocarboxy isononyl phthalateMCNPDiisodecyl Phthalate (DIDP)Secondary
Monoisononyl phthalateMINPDiisononyl Phthalate (DINP)Primary
Monohydroxy isononyl phthalateMHINPDiisononyl Phthalate (DINP)Secondary
Monooxo isononyl phthalateMOINPDiisononyl Phthalate (DINP)Secondary
Monocarboxy isooctyl phthalateMCOPDiisononyl Phthalate (DINP)Secondary
Mono-(2-ethylhexyl) phthalateMEHPDi-(2-ethylhexyl) phthalate (DEHP)Primary
Mono-(2-ethyl-5-hydroxyhexyl) phthalate5OH-MEHPDi-(2-ethylhexyl) phthalate (DEHP)Secondary
Mono-(2-ethyl-5-oxohexyl) phthalate5oxo-MEHPDi-(2-ethylhexyl) phthalate (DEHP)Secondary
Mono-n-butyl phthalateMBPDi-n-butyl phthalate (DBP)Primary
Monobenzyl phthalateMBzPButyl benzyl (B1604629) phthalate (BBzP)Primary

Source: Data compiled from scientific reviews on phthalate biomonitoring. nih.govresearchgate.net

Utility in Non-Targeted Screening

Non-targeted screening approaches aim to identify as many chemicals as possible in a sample, including unknown metabolites, without a pre-selected list of targets. nih.gov These methods typically use high-resolution mass spectrometry (HRMS) to acquire comprehensive data on all ions within a sample. While this compound is not used to quantify unknown compounds directly, it plays a vital quality control and data processing role. Its presence helps verify instrument stability and chromatographic performance throughout an analytical run.

Furthermore, understanding the fragmentation patterns of known labeled standards is fundamental to identifying novel, structurally related compounds. nih.gov In non-targeted analysis, metabolites are often tentatively identified by searching for characteristic fragment ions. Phthalate metabolites, for instance, exhibit common fragmentation pathways under electrospray ionization (ESI). The investigation of 36 phthalate metabolites and 14 isotope-labeled analogues revealed several structurally specific fragment ions that can be used as diagnostic filters to identify potential phthalate metabolites from complex HRMS data. nih.gov

The known fragmentation of a standard like this compound helps to confirm these general fragmentation rules and build confidence in the identification of unknown metabolites that exhibit similar spectral characteristics. By filtering the data for these specific ions, researchers can significantly narrow the number of potential candidates for further investigation. nih.govepa.gov

Table 2: Diagnostic Fragment Ions for Identifying Phthalate Metabolites in Non-Targeted Screening This interactive table shows key fragment ions that serve as diagnostic markers for different classes of phthalate metabolites in high-resolution mass spectrometry.

Mass-to-Charge Ratio (m/z)Ion FormulaIon NameAssociated Metabolite Class
121.0295[C₆H₅COO]⁻Deprotonated Benzoate IonAll phthalate metabolites (oxidative and non-oxidative)
147.0088[C₈H₃O₃]⁻Deprotonated o-Phthalic Anhydride (B1165640) IonMost phthalate metabolites, but not carboxylated metabolites
165.0193[C₈H₅O₄]⁻[M-H-R]⁻ IonPhthalate carboxylate metabolites

Source: Data from research on diagnostic fragmentation pathways for phthalate metabolite identification. nih.gov

Environmental Fate and Biogeochemical Cycling Studies of Monoisodecyl Phthalate D4

Environmental Distribution and Occurrence in Various Compartments (e.g., water, soil, sediment, air, biota)

Monoisodecyl Phthalate-d4 is not a widespread environmental contaminant produced on an industrial scale. Its presence in the environment is expected to be highly localized, primarily resulting from its use in research laboratories and specialized industrial applications. As a deuterated internal standard, it is used to quantify the presence of its non-labeled counterpart, Monoisodecyl Phthalate (B1215562), and other phthalates in environmental and biological samples.

While specific studies tracking the environmental distribution of this compound are not available, the general behavior of phthalates provides a strong indication of its likely fate. Phthalate esters are ubiquitous pollutants detected in numerous environmental matrices. nih.gov Due to their chemical properties, higher molecular weight phthalates tend to adsorb to particulate matter. researchgate.net Consequently, if released, this compound would likely be found in compartments where organic pollutants accumulate.

Water: Phthalates are commonly detected in freshwater bodies, with concentrations varying based on proximity to urban and industrial sources. nih.gov High molecular weight phthalates often associate with suspended particles in the water column. researchgate.net

Soil and Sediment: Soil and sediment act as significant sinks for phthalates due to their hydrophobic nature. researchgate.netmst.dk Compounds like Di(2-ethylhexyl) phthalate (DEHP) are found to be highly concentrated in sediments. researchgate.netnih.govncku.edu.tw Therefore, any environmental release of this compound would likely lead to its accumulation in these compartments.

Air: Phthalates exist in the atmosphere in both gaseous and particulate-bound forms. nih.gov Semi-volatile phthalates can be transported over long distances before being deposited. nih.gov

Biota: The lipophilic nature of phthalates facilitates their accumulation in the fatty tissues of organisms. nih.govncku.edu.tw Studies have documented the presence of various phthalates in aquatic organisms like fish, indicating bioconcentration from the surrounding environment. nih.govncku.edu.tw

Table 1: Predicted Environmental Compartmentalization of this compound

Environmental Compartment Expected Occurrence and Behavior
Water Low solubility; primarily adsorbed to suspended solids and organic matter.
Soil Strong adsorption to soil organic matter, leading to persistence.
Sediment Considered a primary sink; high potential for accumulation. researchgate.netmst.dk
Air Present as aerosol-bound particles due to low volatility. nih.gov
Biota Potential for bioaccumulation in organisms due to its lipophilic character. nih.govncku.edu.tw

Spatiotemporal Trends and Global Distribution Patterns

There are no documented global distribution patterns or spatiotemporal trends for this compound, as it is not a commercial product subject to widespread release. Its distribution is confined to specific research contexts.

However, trends for commercially used phthalates show geographical and temporal variations. In the United States, for example, exposure to DEHP has declined since 2005, while exposure to its replacement, Diisononyl phthalate (DiNP), has increased. researchgate.netnih.gov Conversely, DEHP exposure in China has shown an increasing trend. researchgate.net These trends are often linked to regulatory actions and changes in industrial use. nih.gov The "global" presence of this compound would be limited to trace amounts originating from laboratory effluents that were not fully remediated.

Source Apportionment Methodologies Leveraging Deuterated Phthalates

The primary utility of deuterated phthalates like this compound lies in their application for source apportionment and exposure assessment. By using labeled compounds in controlled studies, researchers can distinguish between specific exposure sources and the general background contamination present in the environment and in human bodies. nih.gov

This methodology is crucial in human biomonitoring studies. For instance, deuterium-labeled Diethyl Phthalate (D4-DEP) and DEHP (D4-DEHP) have been used to determine the excretion of urinary metabolites following inhalation and dermal exposure. nih.gov This approach allows for the precise quantification of uptake from a specific pathway by eliminating the confounding variable of background exposure from diet, dust, and other sources. nih.gov The use of labeled phthalates has demonstrated that for some compounds, inhalation can be a more significant exposure route than previously thought. nih.gov

Biotic and Abiotic Transformation Pathways of this compound in Environmental Systems

The environmental transformation of this compound is governed by both biological and non-biological processes. While the deuterium (B1214612) labeling is not expected to fundamentally alter the degradation pathways, it may slightly influence the reaction rates. The principal transformation pathways for phthalates are biodegradation, photolysis, and hydrolysis. researchgate.netresearchgate.net

Microbial and Enzymatic Degradation Mechanisms

Microbial degradation is the most significant process for the elimination of phthalate esters from the environment. nih.govresearchgate.netd-nb.infonih.gov The process is initiated by the enzymatic hydrolysis of the ester bond. d-nb.infonih.govresearchgate.net

Since this compound is a monoester, the initial step of diester hydrolysis is bypassed. The degradation would proceed with the breakdown of the phthalate ring structure and the isodecyl alcohol side chain. This degradation can occur under both aerobic and anaerobic conditions. d-nb.infonih.gov

Aerobic Degradation: In the presence of oxygen, bacteria utilize dioxygenases to hydroxylate the aromatic ring of the phthalate molecule. nih.govnih.gov This hydroxylation destabilizes the ring, leading to cleavage and subsequent metabolism into central carbon pathway intermediates. nih.govresearchgate.net

Anaerobic Degradation: Under anaerobic conditions, the degradation pathway is different. Bacteria initially activate the phthalate molecule by converting it to a thioester with Coenzyme A (CoA), forming phthaloyl-CoA. d-nb.infonih.govresearchgate.net This is followed by decarboxylation to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. d-nb.infonih.govnih.govresearchgate.net

Esterases are key enzymes in the initial breakdown of phthalate diesters. core.ac.uknih.gov For a monoester like this compound, other enzymes such as hydrolases and oxidoreductases would be involved in the subsequent degradation of the phthalic acid-d4 moiety and the isodecyl chain.

Table 2: Key Microbial Processes in Phthalate Degradation

Degradation Condition Key Steps Key Enzymes/Intermediates
Aerobic Ring hydroxylation followed by ring cleavage. nih.gov Dioxygenases, Dehydrogenases. nih.govnih.gov
Anaerobic Activation to CoA thioester, followed by decarboxylation. nih.govresearchgate.net CoA Ligases, Phthaloyl-CoA Decarboxylase, Benzoyl-CoA. d-nb.infonih.govresearchgate.net

Photolytic, Hydrolytic, and Oxidative Degradation Pathways

Abiotic processes also contribute to the transformation of phthalates in the environment, although often at slower rates than biodegradation. researchgate.netnih.gov

Photolysis: Direct photolysis (degradation by direct absorption of sunlight) of phthalates in water is generally a slow process. researchgate.netnih.gov However, indirect photolysis, which involves reaction with photochemically generated species like hydroxyl radicals (•OH), can be a significant degradation pathway, particularly in the atmosphere and sunlit surface waters. researchgate.netresearchgate.net Phthalates are susceptible to rapid photooxidation by hydroxyl radicals in the air. researchgate.net

Hydrolysis: Hydrolysis is the cleavage of the ester bond by reaction with water. The rate of this reaction is dependent on pH and temperature. researchgate.netnih.gov For phthalate diesters, hydrolysis rates are generally low under typical environmental pH conditions (pH 5-9) and are much slower than biodegradation rates. researchgate.netnih.gov As a monoester, this compound would still be subject to hydrolysis, though its stability may differ from that of diesters.

Oxidative Degradation: Besides reaction with hydroxyl radicals, other oxidative processes can contribute to the degradation of phthalates. These reactions can lead to the formation of hydroxylated and carboxylated derivatives.

Identification and Elucidation of Environmental Transformation Products

The degradation of this compound is expected to produce a series of transformation products. The initial compound is a human and bacterial xenobiotic metabolite of the parent diester, Diisodecyl phthalate. nih.gov

Further transformation would likely involve two main pathways: degradation of the aromatic ring and oxidation of the isodecyl side chain.

Ring Cleavage Products: Following the aerobic or anaerobic pathways described above, the deuterated phthalic acid ring would be broken down, eventually leading to mineralization (conversion to CO2 and water) or incorporation into microbial biomass.

Side-Chain Oxidation Products: The isodecyl alcohol chain can be oxidized to form various metabolites. This is analogous to the metabolism of DEHP, where the 2-ethylhexyl side chain undergoes ω- and (ω-1)-oxidation to produce hydroxylated, keto, and carboxylated metabolites such as Mono(2-ethyl-5-hydroxyhexyl) phthalate and Mono(2-ethyl-5-oxohexyl) phthalate. nih.gov A likely transformation product of this compound would be Monohydroxy Isodecyl Phthalate-d4. usbio.net

The identification of these deuterated transformation products in environmental or laboratory systems would confirm the specific degradation pathways and metabolic fate of the parent compound.

Transport and Partitioning Behavior of this compound in Aquatic and Terrestrial Systems

The environmental transport and partitioning of this compound (MIDP-d4) are governed by its physicochemical properties, which dictate its distribution across various environmental compartments, including water, soil, sediment, and air. As a deuterated stable isotope-labeled compound, MIDP-d4 is primarily used in laboratory settings for analytical purposes; therefore, dedicated studies on its environmental fate are limited. However, its behavior can be inferred from studies on its non-deuterated analogue, Monoisodecyl Phthalate (MIDP), and other long-chain phthalates.

The transport and partitioning of phthalates are significantly influenced by their hydrophobicity, which is indicated by the octanol-water partition coefficient (Kow). Phthalates with higher Kow values, characteristic of longer alkyl chains like in MIDP, tend to have low water solubility and a strong affinity for organic matter. mst.dkmdpi.com This leads to their accumulation in soil, sediment, and biota rather than remaining dissolved in water. mdpi.comnih.gov

In aquatic systems, MIDP-d4 is expected to predominantly partition to suspended solids and bottom sediments due to its high hydrophobicity. Its low water solubility limits its concentration in the dissolved phase. mst.dk The movement of MIDP-d4 within aquatic environments would therefore be closely linked to the transport of particulate matter.

In terrestrial systems, the mobility of MIDP-d4 is anticipated to be low. Upon release into the soil, it would strongly adsorb to soil organic matter. mdpi.com This strong adsorption minimizes leaching into groundwater, making it persistent in the upper soil layers. The potential for volatilization from soil or water surfaces is generally low for high molecular weight phthalates. mst.dk

Detailed Research Findings

While specific research on the environmental transport and partitioning of this compound is not available, studies on similar long-chain phthalates provide insights into its likely behavior. Research on Di-isodecyl Phthalate (DIDP), a closely related compound, indicates that it is rapidly and extensively metabolized in biological systems. epa.gov In environmental matrices, the degradation of long-chain phthalates is slower than that of their short-chain counterparts, particularly under anaerobic conditions found in sediments and some soils. mst.dk

Studies on the partitioning of various phthalate acid esters (PAEs) in constructed wetlands have shown that soil and plant adsorption are major removal pathways. mdpi.com For instance, a significant percentage of Di(2-ethylhexyl) phthalate (DEHP), another long-chain phthalate, was found to be adsorbed to soil and taken up by plants in these systems. mdpi.com This suggests that MIDP-d4 would exhibit similar partitioning behavior, with a high affinity for solid phases.

The following tables summarize key physicochemical properties that influence the transport and partitioning of Monoisodecyl Phthalate, which are expected to be very similar for its deuterated form, and comparative partitioning data for other phthalates.

Table 1: Physicochemical Properties of Monoisodecyl Phthalate

PropertyValueImplication for Environmental Transport and Partitioning
Molecular FormulaC18H26O4High molecular weight contributes to low volatility.
Molecular Weight306.4 g/mol nih.govInfluences diffusion and transport rates.
Octanol-Water Partition Coefficient (XLogP3)6.1 nih.govHigh hydrophobicity; strong tendency to adsorb to organic matter in soil and sediment.
Water SolubilityLow (estimated)Limited transport in the dissolved phase in aquatic systems.

Table 2: Comparative Partitioning of Phthalate Acid Esters in a Constructed Wetland System

Phthalate EsterPartitioning in Water (%)Partitioning in Soil (%)Partitioning in Plant (%)Air and Biological Transformation (%)
Dimethyl Phthalate (DMP)64.921.020.8533.21
Diethyl Phthalate (DEP)Not specified19.1810.665.97
Di-n-butyl Phthalate (DBP)Not specified19.4018.222.72
Bis(2-ethylhexyl) Phthalate (DEHP)35.3831.3336.5413.94
Data derived from a study on the partition and fate of PAEs in a full-scale horizontal subsurface flow constructed wetland. mdpi.com

This data illustrates that long-chain phthalates like DEHP show significant partitioning into soil and plants, a behavior that can be extrapolated to this compound. The high percentage of DEHP in solid matrices underscores the expected low mobility of MIDP-d4 in both aquatic and terrestrial environments.

Mechanistic and Metabolic Research Incorporating Monoisodecyl Phthalate D4

In Vitro Biotransformation Studies of Monoisodecyl Phthalate-d4 (e.g., enzyme assays, cell culture models)

In vitro systems such as enzyme assays and cell culture models are fundamental in elucidating the metabolic fate of xenobiotics. For phthalates, these models help characterize the specific enzymes and pathways responsible for their breakdown.

The metabolism of high-molecular-weight phthalates is a multi-step process. The parent diester, DIDP, is first hydrolyzed by esterases or lipases into its monoester, MIDP. researchgate.netfrontiersin.org Since Monoisodecyl Phthalate (B1215562) is already a monoester, its subsequent in vitro metabolism bypasses this initial hydrolysis and proceeds directly to Phase I oxidative reactions. frontiersin.orgsci-hub.se

These oxidative pathways are primarily mediated by cytochrome P450 (CYP) enzymes. frontiersin.orgfrontiersin.org In vitro models using human liver microsomes or specific cell lines (e.g., human hepatocytes) demonstrate that the isodecyl alkyl chain of the monoester undergoes extensive oxidation. mdpi.com This process involves hydroxylation at various positions on the alkyl chain, which can then be further oxidized to form keto (oxo) and carboxylic acid functionalities. sci-hub.senih.gov This oxidative transformation increases the polarity of the molecule, preparing it for subsequent conjugation and excretion. nih.gov

Through the use of advanced analytical techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), specific oxidative metabolites of MIDP have been identified in in vitro systems. These metabolites mirror those found in in vivo studies and are the expected biotransformation products of MIDP-d4.

The primary oxidative metabolites formed from the MIDP backbone include:

Mono(hydroxy-isodecyl) Phthalate (MHIDP): Formed by the addition of a hydroxyl group to the isodecyl chain. nih.govnih.gov

Mono(oxo-isodecyl) Phthalate (MOIDP): Formed by the oxidation of a hydroxylated intermediate to a ketone. nih.govnih.gov

Mono(carboxy-isononyl) Phthalate (MCINP): Results from ω-oxidation of the isodecyl chain, leading to a terminal carboxylic acid group. nih.govnih.govnih.gov

Reaction kinetics studies in these systems aim to determine the rate of formation of these metabolites, helping to predict the metabolic clearance and potential for bioaccumulation.

Animal Model Studies on this compound Metabolism and Disposition (excluding clinical human trial data)

Animal models, particularly rodents, are essential for understanding the complete pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME).

Studies in Sprague-Dawley rats have been instrumental in detailing the toxicokinetics of DIDP and its metabolites. nih.govspringermedizin.de After oral or intravenous administration of the parent compound DIDP, it is rapidly and extensively metabolized to MIDP (the non-labeled analogue of MIDP-d4). nih.govresearchgate.net This primary metabolite then undergoes further, significant biotransformation.

The subsequent oxidative metabolism of MIDP in rats leads to the formation of the same key metabolites identified in in vitro assays: MHIDP, MOIDP, and MCINP. nih.govresearchgate.net These oxidized metabolites are found in plasma, urine, and feces, indicating systemic distribution and clearance. nih.gov The presence of these secondary metabolites at higher concentrations than the primary monoester (MIDP) in urine suggests that oxidative metabolism is the predominant pathway for elimination. sci-hub.senih.gov

Table 1: Major Oxidative Metabolites of Monoisodecyl Phthalate Identified in Animal Models

Metabolite NameAbbreviationMetabolic Transformation
Mono(hydroxy-isodecyl) PhthalateMHIDPHydroxylation of the isodecyl chain
Mono(oxo-isodecyl) PhthalateMOIDPOxidation of a secondary alcohol to a ketone
Mono(carboxy-isononyl) PhthalateMCINPTerminal oxidation of the isodecyl chain

The metabolic pathway for DIDP in rats is well-defined. It begins with hydrolysis to MIDP, followed by extensive oxidative metabolism of the isodecyl side chain. sci-hub.senih.gov The resulting oxidized metabolites can also undergo Phase II conjugation, primarily with glucuronic acid, to further increase water solubility and facilitate excretion. nih.gov

Excretion profile studies in rats show that the metabolites are eliminated through both urine and feces. nih.gov The most abundant urinary metabolite is MCINP, making it a key biomarker for assessing exposure to the parent compound, DIDP. nih.govnih.gov The rapid clearance of these polar, oxidized metabolites indicates a low potential for long-term accumulation of the monoester form in the body. nih.gov

Applications of Stable Isotope Tracing with this compound in Metabolomics Research

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern metabolomics and pharmacokinetic research. nih.gov The deuterium (B1214612) atoms on the phthalate ring act as a non-radioactive tag that can be precisely detected by mass spectrometry.

This labeling strategy offers several key advantages:

Distinguishing Exogenous vs. Endogenous Compounds: It allows researchers to differentiate the administered compound (and its downstream metabolites) from any pre-existing, unlabeled background levels of the same chemicals in a biological system.

Accurate Quantification: MIDP-d4 is frequently used as an internal standard in analytical methods. fda.gov.tw By adding a known amount of the labeled compound to a sample, researchers can correct for variations in sample preparation and instrument response, leading to highly accurate quantification of the unlabeled target analyte.

Pathway Elucidation and Flux Analysis: In metabolic studies, tracing the appearance of the deuterium label in downstream metabolites provides definitive proof of a metabolic pathway. It enables the measurement of the rate of conversion from the precursor to its products (metabolic flux), offering critical insights into the kinetics of biotransformation. nih.gov

By using MIDP-d4, scientists can confidently identify and quantify its specific metabolic products in complex biological matrices like plasma and urine, providing robust data for risk assessment and understanding the biological fate of high-molecular-weight phthalates. nih.govnih.gov

Theoretical and Computational Approaches in Monoisodecyl Phthalate D4 Research

Molecular Modeling and Dynamics Simulations for Monoisodecyl Phthalate-d4 Interactions

Molecular modeling and molecular dynamics (MD) simulations provide a virtual microscope to observe the interactions of MIDP-d4 with biological macromolecules and environmental matrices. wikipedia.org These computational techniques simulate the movements and interactions of atoms and molecules over time, governed by the principles of physics. wikipedia.org

MD simulations can be employed to study the binding of MIDP-d4 to various biological receptors, such as nuclear receptors like the peroxisome proliferator-activated receptors (PPARs) and the estrogen receptors. Phthalate (B1215562) monoesters are known to interact with these receptors, which is a key mechanism of their endocrine-disrupting effects. A typical MD simulation would involve placing a model of MIDP-d4 in a simulation box containing the target protein solvated in water, and then calculating the trajectory of all atoms over a period of nanoseconds to microseconds. The results can reveal the preferred binding poses, the key amino acid residues involved in the interaction, and the binding free energy, which is a measure of the affinity of the molecule for the receptor.

In the context of environmental science, MD simulations can model the adsorption and partitioning of MIDP-d4 in different environmental compartments. For instance, simulations can predict how MIDP-d4 interacts with soil organic matter or the surfaces of sediments. These interactions are governed by non-covalent forces such as van der Waals forces and hydrogen bonding, which are well-described by the force fields used in MD simulations.

Table 1: Computed Physicochemical Properties of Monoisodecyl Phthalate

PropertyValueSource
Molecular Weight306.4 g/mol PubChem
XLogP36.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count11PubChem
Polar Surface Area63.6 ŲPubChem

This data is for the non-deuterated Monoisodecyl Phthalate.

Quantum Chemical Calculations for Mechanistic Insights into this compound Transformations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules and the mechanisms of chemical reactions. researchgate.net For MIDP-d4, these methods can be used to study its metabolic transformations in biological systems and its degradation pathways in the environment.

The metabolism of MIDP is known to proceed through oxidative pathways, leading to the formation of hydroxylated and carboxylated metabolites. nih.gov Quantum chemical calculations can model the reaction mechanisms of these transformations, which are often catalyzed by cytochrome P450 enzymes. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely metabolic pathways and predict the structures of the resulting metabolites. The inclusion of deuterium (B1214612) in MIDP-d4 would be particularly relevant in these calculations, as the higher mass of deuterium can lead to a lower zero-point energy for C-D bonds compared to C-H bonds, resulting in a higher activation energy for reactions involving the breaking of these bonds. This kinetic isotope effect can be quantified through quantum chemical calculations and can help in understanding the metabolic fate of MIDP-d4.

Furthermore, DFT can be used to predict various molecular properties that are relevant to the reactivity and analytical detection of MIDP-d4. For example, it can be used to calculate infrared spectra, which can aid in the identification of the compound and its transformation products. It can also be used to study the fragmentation patterns observed in mass spectrometry, providing a theoretical basis for the development of analytical methods. researchgate.net

In Silico Prediction and Modeling of Environmental Fate and Transport of this compound

In silico models, which are computer-based simulations, are widely used to predict the environmental fate and transport of chemicals. metu.edu.tr These models use the physicochemical properties of a compound to estimate its distribution in different environmental compartments (air, water, soil, sediment), its potential for bioaccumulation, and its persistence.

For MIDP-d4, various Quantitative Structure-Activity Relationship (QSAR) models and multimedia environmental fate models can be applied. Software packages like the US Environmental Protection Agency's EPI Suite™ can estimate properties such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow) for MIDP. These values are then used in models like the Equilibrium Criterion (EQC) model to predict the environmental distribution of the chemical. metu.edu.tr

Based on the properties of high molecular weight phthalates, it is expected that MIDP-d4 will have low water solubility and a high affinity for organic matter. nih.gov This suggests that it will tend to partition to soil, sediment, and biota. Its low vapor pressure indicates that it will not be significantly transported in the atmosphere. The biodegradation of MIDP is a key process in its environmental removal, and in silico models can predict its biodegradation rate based on its chemical structure. metu.edu.tr The presence of deuterium is not expected to significantly alter the general partitioning behavior of the molecule, but it could potentially slow down the initial steps of biodegradation if C-D bond cleavage is a rate-determining step.

Table 2: Predicted Environmental Fate Parameters for a High Molecular Weight Phthalate Analogue (DEHP)

ParameterPredicted ValueSignificance
Water Solubility0.003 mg/LLow mobility in aquatic systems
Vapor Pressure9.8 x 10⁻⁸ mm HgLow volatility
Log Kow (Octanol-Water Partition Coefficient)7.5High potential for sorption to organic matter
Biodegradation Half-life in WaterDays to weeksExpected to biodegrade in the environment

This data is for Di(2-ethylhexyl) phthalate (DEHP), a well-studied high molecular weight phthalate, and is used here as an analogue for Monoisodecyl Phthalate. The actual values for MIDP may vary. metu.edu.tr

Future Research Directions and Emerging Avenues for Monoisodecyl Phthalate D4 Studies

Innovations in Analytical Technologies for Enhanced Quantification of Monoisodecyl Phthalate-d4 and Related Compounds

The precise quantification of phthalate (B1215562) metabolites is critical for understanding human and environmental exposure. This compound serves as an ideal internal standard in isotope dilution mass spectrometry techniques, which are the gold standard for this type of analysis. Future research will likely focus on refining these methods for greater sensitivity, efficiency, and applicability.

Advanced chromatographic and mass spectrometric techniques are at the forefront of these innovations. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common and robust approach for detecting trace levels of phthalate metabolites in biological samples. frontiersin.orgnih.gov Similarly, gas chromatography-mass spectrometry (GC-MS) is a powerful and reproducible method, with ongoing research aimed at simplifying analytical procedures by eliminating the need for derivatization, a traditionally required step for volatile analysis of polar metabolites. nih.govresearchgate.net

Innovations are expected in the following areas:

Enhanced Sensitivity: Developing methods with lower limits of detection (LOD) and quantification (LOQ) to measure background exposure levels in the general population and sensitive ecosystems.

High-Throughput Analysis: Streamlining sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), to allow for the rapid analysis of large numbers of samples, which is crucial for large-scale biomonitoring and environmental studies. mdpi.comnih.gov

Matrix Effect Reduction: Investigating novel ionization sources and mass analyzers to minimize ion suppression or enhancement effects from complex matrices like blood, urine, and soil, thereby improving the accuracy provided by internal standards like MIDP-d4.

The table below summarizes key parameters of current advanced analytical techniques used for phthalate metabolite quantification, where internal standards like this compound are essential.

Analytical Technique Typical Matrix Key Advantages Example Analytes Reported Limits of Detection (LODs)
HPLC-MS/MS Urine, Blood, SerumHigh specificity and sensitivity for polar metabolites; no derivatization needed. frontiersin.orgnih.govMonoethyl phthalate (MEP), Monobutyl phthalate (MBP), Mono-(2-ethylhexyl) phthalate (MEHP)Generally in the low µg/L range (e.g., <1.0 µg/L for many compounds). nih.gov
GC-MS Water, Wine, AirHigh separation efficiency; robust and reproducible ionization. nih.govoiv.intDimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP)Can reach ng per injection levels (e.g., 0.029 - 0.049 ng per 2 µL injection for some metabolites). nih.govresearchgate.net
UPLC-MS/MS Blood SamplesFaster analysis times and better resolution compared to conventional HPLC. nih.govPhthalate diesters and their metabolites<1.0 µg/L for a wide range of 26 analytes. nih.gov

Integration of this compound Research into Comprehensive Environmental Monitoring and Risk Assessment Frameworks

Comprehensive environmental monitoring and risk assessment frameworks are essential for protecting human and ecological health from potentially harmful chemicals like phthalates. nih.govnih.gov The accuracy of these frameworks depends on high-quality monitoring data. The use of deuterated internal standards such as this compound is fundamental to generating the reliable, reproducible, and comparable data required for these assessments.

Future research should focus on the seamless integration of advanced analytical methods using MIDP-d4 into national and international monitoring programs. This involves:

Standardization of Methods: Promoting the use of standardized analytical protocols that employ isotope dilution techniques across different laboratories to ensure data comparability, as highlighted by the importance of interlaboratory comparison studies. nih.gov

Broadening Scope of Monitoring: Including a wider array of phthalate metabolites in routine monitoring programs. As parent phthalates like DIDP are metabolized, their metabolites are often the most relevant biomarkers of exposure.

Informing Risk Assessment Models: Using the precise data generated to refine pharmacokinetic models and establish more accurate tolerable daily intake (TDI) levels and environmental quality standards (EQS). nih.govresearchgate.net

The role of accurate quantification using deuterated standards within a risk assessment framework is outlined below.

Framework Component Description Role of Accurate Quantification using MIDP-d4
Hazard Identification Identifying chemicals of concern based on potential health effects.N/A (Focus is on toxicological studies).
Exposure Assessment Quantifying the concentration of chemicals in environmental media (air, water, soil) and biological samples (urine, blood).Critical Role: Provides precise and accurate data on the levels of phthalate metabolites, ensuring that exposure is not over- or underestimated.
Dose-Response Assessment Relating the level of exposure to the magnitude of the effect.Supports the validation of exposure levels used in epidemiological and toxicological studies that define dose-response relationships.
Risk Characterization Integrating exposure and dose-response data to estimate the probability of adverse effects in a population.Ensures the risk characterization is based on reliable exposure data, leading to more accurate and protective regulatory decisions. nih.gov

Exploration of Novel Research Applications for Deuterated Phthalates in Mechanistic Environmental and Biological Sciences

Beyond their role as analytical standards, deuterated phthalates like MIDP-d4 have significant potential as tracers in mechanistic studies. Their chemical behavior is nearly identical to their non-deuterated counterparts, but their heavier mass allows them to be distinguished and tracked in complex systems. This opens up novel avenues for research in environmental fate and biological processes.

Emerging research applications include:

Environmental Fate and Transport Studies: Intentionally introducing a known amount of a deuterated phthalate into a controlled ecosystem (microcosm or mesocosm) to trace its movement, partitioning between different environmental compartments (water, sediment, biota), and degradation pathways. This provides invaluable data for developing and validating environmental fate models.

Metabolic and Toxicokinetic Studies: Administering deuterated parent phthalates (like DIDP-d4) to laboratory organisms to precisely track their absorption, distribution, metabolism, and excretion (ADME). This allows researchers to identify and quantify metabolites (like MIDP) formed in vivo and to understand the biological pathways involved, which is crucial for understanding mechanisms of action without directly focusing on adverse outcomes. mdpi.com

Bioaccumulation and Trophic Transfer Studies: Using deuterated compounds to study how phthalates are taken up by organisms from their environment and how they are transferred through the food web. This is essential for assessing the risk to species at higher trophic levels.

The table below summarizes potential novel research applications for deuterated phthalates.

Research Area Application Information Gained
Environmental Science Use as a tracer in controlled environmental systems.Elucidation of degradation rates, identification of transformation products, and understanding of partitioning behavior in soil and water systems.
Ecotoxicology Tracing uptake and transfer in aquatic and terrestrial food webs.Determination of bioaccumulation factors (BAF), biomagnification factors (BMF), and understanding of trophic transfer dynamics.
Biological & Health Sciences In vivo administration in animal models for metabolic studies.Precise measurement of absorption rates, distribution to tissues, metabolic pathways, and excretion kinetics of specific phthalates. nih.gov

Q & A

Q. What analytical methods are recommended for detecting MIDP-d4 in environmental matrices, and how should method validation be approached?

MIDP-d4 is primarily used as a deuterated internal standard for quantifying non-deuterated phthalates in environmental samples. Gas chromatography-mass spectrometry (GC-MS) with isotope dilution is the gold standard . Key validation parameters include:

  • Recovery rates : Spiked samples should demonstrate 70–120% recovery in matrices like runoff water or sediment .
  • Matrix effects : Compare signal suppression/enhancement using post-extraction spiking vs. pure solvent .
  • Limit of detection (LOD) : Typically ≤0.1 ng/mL for MIDP-d4 in water .
  • Precision : Intra-day and inter-day relative standard deviations (RSD) <15% .

Q. How should researchers address stability and storage of MIDP-d4 in laboratory settings?

MIDP-d4 solutions in acetonitrile remain stable for at least one week when stored at −20°C . For long-term storage (>6 months), lyophilized solid standards in amber vials under nitrogen are recommended to prevent deuterium exchange and hydrolysis . Stability should be verified via periodic LC-MS/MS analysis against fresh calibrants.

Advanced Research Questions

Q. What experimental design considerations are critical for tracing MIDP-d4 in environmental exposure studies?

  • Controlled precipitation experiments : Simulate rainfall events to quantify MIDP-d4 leaching from materials (e.g., plastics) into runoff. Use isotopic labeling to distinguish background phthalates from experimental sources .
  • Temporal sampling : Collect samples at intervals (e.g., 0, 6, 24 hours) to assess MIDP-d4 degradation kinetics under varying pH and microbial activity .
  • Statistical tools : Apply the Nondetects and Data Analysis (NADA) R package for left-censored data (e.g., values below LOD) using regression on order statistics (ROS) .

Q. How can researchers resolve contradictions in MIDP-d4 recovery data across different studies?

Discrepancies often arise from:

  • Matrix complexity : High total suspended solids (TSS) in runoff reduces recovery; pre-treatment with size-exclusion chromatography improves accuracy .
  • Instrument calibration drift : Use bracketed calibration with MIDP-d4 spiked at consistent concentrations (e.g., 10 ng/mL) every 10 samples .
  • Cross-contamination : Validate blank samples rigorously, especially when analyzing low-concentration environmental samples (<1 ng/g) .

Q. What advanced statistical methods are suitable for correlating MIDP-d4 exposure with co-occurring pollutants?

  • Principal Component Analysis (PCA) : Reduces dimensionality to identify latent variables (e.g., industrial vs. household sources) influencing MIDP-d4 distribution .
  • Kendall’s tau test : Non-parametric correlation analysis for non-normal datasets, particularly when >25% of data are censored .
  • Two-sample t-test with unequal variance : Compare MIDP-d4 contributions from controlled vs. ambient sources at p <0.1 significance .

Q. What are the critical data gaps in MIDP-d4 toxicokinetics, and how can they be addressed experimentally?

Current gaps include:

  • Metabolite identification : Use high-resolution LC-QTOF-MS to characterize MIDP-d4 oxidation products (e.g., mono-isodecyl esters) in biological samples .
  • Long-term stability in vivo : Conduct longitudinal studies in model organisms (e.g., zebrafish) with stable isotope tracing to assess bioaccumulation .
  • Inter-laboratory variability : Harmonize protocols via round-robin testing across institutions, focusing on extraction efficiency and instrument sensitivity .

Methodological Guidelines

Q. How should MIDP-d4 be synthesized and characterized for use as an internal standard?

  • Synthesis : Deuterated isodecyl chains are introduced via catalytic exchange using D₂O and palladium catalysts, followed by esterification with phthalic anhydride-d4 .
  • Purity validation : Confirm isotopic purity (>98% D) using NMR (e.g., absence of proton signals at δ 4.2–4.5 ppm for ester groups) and LC-HRMS .
  • Cross-contamination checks : Test for residual non-deuterated phthalates via selected reaction monitoring (SRM) transitions unique to deuterated species .

Q. What strategies mitigate MIDP-d4 interference in multi-analyte phthalate panels?

  • Chromatographic separation : Optimize GC column temperature ramps to resolve MIDP-d4 from co-eluting compounds like di-n-octyl phthalate-d4 .
  • Mass spectral deconvolution : Use software (e.g., AMDIS) to distinguish MIDP-d4 (m/z 315.2) from isobaric interferences .
  • Batch-specific correction : Normalize MIDP-d4 response factors using a secondary internal standard (e.g., benzophenone-d10) .

Research Challenges and Future Directions

Q. How can MIDP-d4 be integrated into cumulative risk assessments for phthalate mixtures?

  • Dose-additivity models : Apply hazard index (HI) approaches, weighting MIDP-d4 contributions based on its relative potency compared to DEHP or DINP .
  • Co-exposure studies : Design experiments with MIDP-d4 and other phthalates (e.g., diisodecyl phthalate) to quantify synergistic/antagonistic effects using factorial ANOVA .

Q. What innovations are needed to improve MIDP-d4 traceability in global environmental monitoring?

  • Reference materials : Develop certified MIDP-d4 standards with NIST-traceable concentrations .
  • Sensor-based detection : Engineer molecularly imprinted polymers (MIPs) selective for MIDP-d4 to enable field-deployable quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.